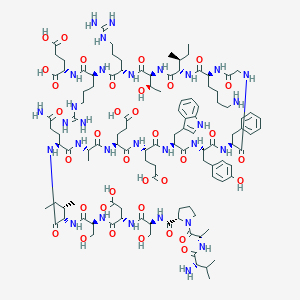

H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The peptide sequence "H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH" appears to be a synthetic peptide with a specific arrangement of amino acids. While the provided papers do not directly discuss this exact sequence, they do provide insight into the importance of amino acid sequences in biological functions and their synthetic counterparts.

Synthesis Analysis

The synthesis of peptides can be performed using methods such as the Merrifield solid-phase method, as mentioned in the second paper where a 21 amino acid sequence was synthesized . This method involves the stepwise addition of amino acid residues to a growing peptide chain, which is anchored to a solid support. The process is highly efficient for creating specific peptide sequences, which can then be used in various assays or for studying protein interactions.

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and can have significant implications for its function. For example, the sequence provided in the first paper for the H subunit of the reaction center protein from Rhodopseudomonas sphaeroides R-26 suggests a region rich in hydrophobic residues, indicating a potential membrane-associated role . Similarly, the sequence of interest here may have structural features that dictate its solubility, stability, and interaction with other molecules.

Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, often related to their functional groups. For instance, the amino group can participate in forming peptide bonds, while the carboxyl group can be involved in esterification. The side chains of amino acids can also engage in reactions specific to their functional groups, such as phosphorylation of serine or threonine residues or the formation of disulfide bridges between cysteine residues. The papers provided do not detail chemical reactions for the specific sequence given, but the principles of peptide chemistry apply .

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid composition. Hydrophobic residues tend to drive the peptide towards forming more structured domains within hydrophobic environments, such as cell membranes, while hydrophilic residues allow for interactions with aqueous environments . The sequence's charge, polarity, and size will affect its solubility and stability. The antigenic properties of a peptide, as seen in the second paper, can be critical for its recognition by antibodies, which is essential for diagnostic assays .

Applications De Recherche Scientifique

Protein Structure and Function

Studies on peptides often focus on understanding the structure and function of proteins in various organisms. For instance, research on the amino acid sequence of sarcine adenylate kinase from skeletal muscle provided insights into enzyme structure and activity, emphasizing the role of specific amino acid sequences in enzymatic functions (Heil et al., 1974). Similarly, the amino acid sequence of murine major histocompatibility complex alloantigens has been determined, shedding light on immune response mechanisms (Uehara et al., 1980).

Enzymatic Activity and Stability

Peptides and their sequences are crucial in studying enzymatic stability and activity. The sequence analysis of proteins such as thermitase, a thermostable serine proteinase, reveals the relationship between sequence homology and enzyme stability, providing a foundation for engineering more stable enzymes (Baudys̆ et al., 1982).

Role in Disease and Therapeutics

Research on peptides extends into the medical field, where specific sequences are linked to diseases or therapeutic potentials. The study of human tumor-derived angiogenin, for instance, has implications for understanding and treating cancer through its role in tumor angiogenesis (Strydom et al., 1985).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H168N30O35/c1-10-55(5)87(139-102(168)78(53-143)136-100(166)76(49-85(154)155)135-101(167)77(52-142)137-103(169)79-29-21-45-141(79)108(174)58(8)124-104(170)86(114)54(3)4)105(171)130-69(34-38-80(113)146)92(158)123-57(7)90(156)126-70(35-39-82(148)149)95(161)128-71(36-40-83(150)151)96(162)134-75(48-62-50-121-65-25-16-15-24-64(62)65)99(165)133-74(47-61-30-32-63(145)33-31-61)98(164)132-73(46-60-22-13-12-14-23-60)91(157)122-51-81(147)125-66(26-17-18-42-112)97(163)138-88(56(6)11-2)106(172)140-89(59(9)144)107(173)129-68(28-20-44-120-111(117)118)93(159)127-67(27-19-43-119-110(115)116)94(160)131-72(109(175)176)37-41-84(152)153/h12-16,22-25,30-33,50,54-59,66-79,86-89,121,142-145H,10-11,17-21,26-29,34-49,51-53,112,114H2,1-9H3,(H2,113,146)(H,122,157)(H,123,158)(H,124,170)(H,125,147)(H,126,156)(H,127,159)(H,128,161)(H,129,173)(H,130,171)(H,131,160)(H,132,164)(H,133,165)(H,134,162)(H,135,167)(H,136,166)(H,137,169)(H,138,163)(H,139,168)(H,140,172)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,115,116,119)(H4,117,118,120)/t55-,56-,57-,58-,59+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,86-,87-,88-,89-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNJYLBUIKGQGT-GCWAPHMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H168N30O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.